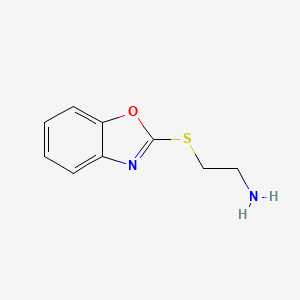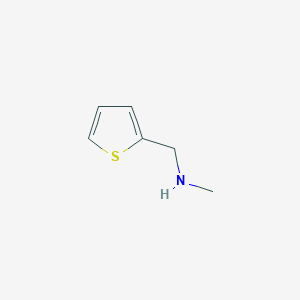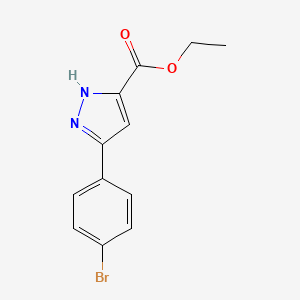
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, or EBPPC, is an organic compound with a wide range of applications in scientific research. Its properties have allowed it to be used in a variety of fields, from biochemistry to physiology.
Applications De Recherche Scientifique
Optical Nonlinearity Studies
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has been investigated for its optical nonlinearity properties. Studies have revealed that similar compounds, like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, exhibit significant nonlinear optical behavior, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Synthesis of Heterocyclic Compounds
This compound is a useful intermediate in synthesizing various heterocyclic compounds. For instance, its derivatives have been used in radical cyclization reactions on azoles to create tri- and tetra-cyclic heterocycles, showcasing its versatility in synthetic organic chemistry (Allin et al., 2005).
Insecticide Intermediate
This compound serves as an important intermediate in the synthesis of the insecticide chlorantraniliprole. It is synthesized through a series of reactions, including esterification and bromination, and has shown promising industrialization prospects due to its simple synthetic process and cost-effectiveness (Lan Zhi-li, 2007).
Precursor in Cross-Coupling Reactions
The title compound and its derivatives, such as ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of various condensed pyrazoles, indicating their role in creating complex molecular structures (Arbačiauskienė et al., 2011).
Corrosion Inhibition
Derivatives of this compound, like pyranpyrazole derivatives, have beenexplored as corrosion inhibitors for mild steel, particularly in industrial pickling processes. Their efficiency in inhibiting corrosion has been studied using various techniques like gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. These studies have highlighted the potential of these compounds in protecting metals from corrosion, thus extending their utility in industrial applications (Dohare et al., 2017).
Structural and Spectral Analysis
The compound has been a subject of structural and spectral studies, like in the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These investigations encompass techniques such as single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy, contributing to the understanding of the structural characteristics and reactivity of this class of compounds (Viveka et al., 2016).
Synthesis of Antimicrobial Agents
This compound and its derivatives have been utilized in synthesizing antimicrobial agents. For instance, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against various bacteria and fungi, showing promising results in terms of antimicrobial activity and opening avenues for developing new therapeutic agents (Radwan et al., 2014).
Applications in Cancer Research
This compound has been used in the synthesis of novel oxime-containing pyrazole derivatives. These derivatives were evaluated for their ability to inhibit the proliferation of A549 lung cancer cells, indicating their potential in cancer research and therapy (Zheng et al., 2010).
Cytotoxic Activity Against Tumor Cells
This compound derivatives have also been synthesized and tested for their cytotoxic activity against various human cancer cell lines. Some of these derivatives showed significant activity, making them potential candidates for developing new anti-cancer agents (Srour et al., 2018).
Mécanisme D'action
The mechanism of action of pyrazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some pyrazole derivatives have been found to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system . Inhibition of AChE can affect nerve signal transmission, leading to various physiological effects .
The biochemical pathways affected by pyrazole derivatives can vary widely depending on the specific compound and its targets. For instance, some pyrazole derivatives have been found to induce oxidative stress, leading to increased production of reactive oxygen species (ROS) and other free radicals .
Propriétés
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347832 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-48-6 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





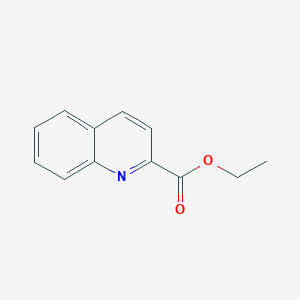
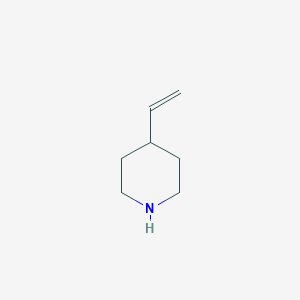


![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
